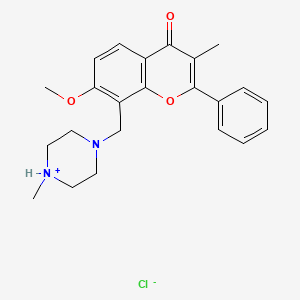
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride typically involves multiple steps. The process begins with the preparation of the flavone core, followed by the introduction of the methoxy and methyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The flavone core can be reduced to form a flavanone.
Substitution: The piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated flavone derivatives.
Reduction: Formation of flavanone derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone
- 7-Methoxy-3-methyl-8-(4-methylpiperazin-4-ium-1-yl)methyl-2-phenylchromen-4-one chloride
Uniqueness
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methoxy group and the piperazine moiety can enhance its solubility and stability, making it a valuable compound for further research and development.
Properties
CAS No. |
70145-78-7 |
|---|---|
Molecular Formula |
C23H27ClN2O3 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-[(4-methylpiperazin-4-ium-1-yl)methyl]-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H26N2O3.ClH/c1-16-21(26)18-9-10-20(27-3)19(15-25-13-11-24(2)12-14-25)23(18)28-22(16)17-7-5-4-6-8-17;/h4-10H,11-15H2,1-3H3;1H |
InChI Key |
SIPXXZFQLAKJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CC[NH+](CC3)C)OC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


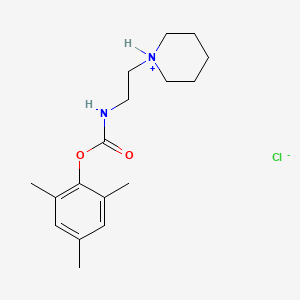
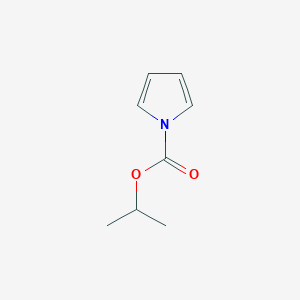
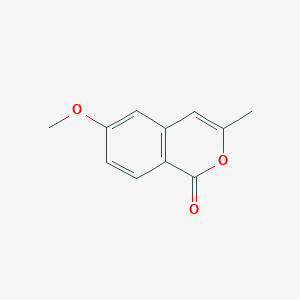
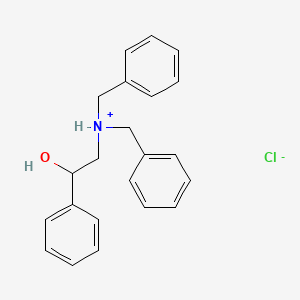
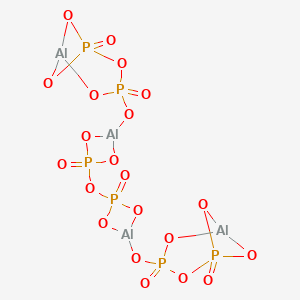
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
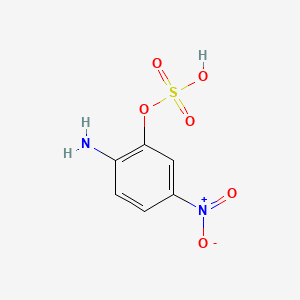
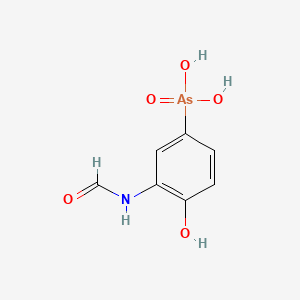
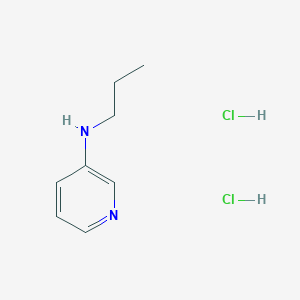
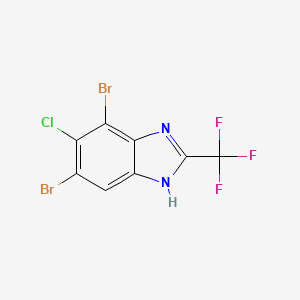
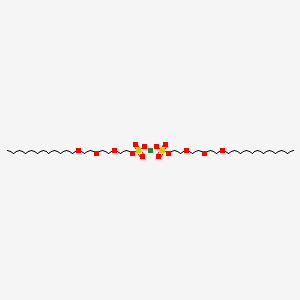
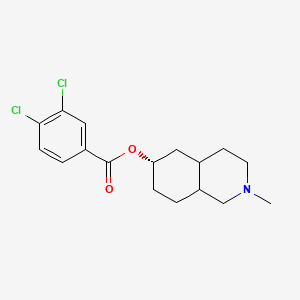

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
